molecular formula C22H28O3 B11161578 3-tert-butyl-6-hexyl-5-methyl-7H-furo[3,2-g]chromen-7-one

3-tert-butyl-6-hexyl-5-methyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11161578
M. Wt: 340.5 g/mol
InChI Key: KOJVQRMHYNLGKP-UHFFFAOYSA-N
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Description

3-tert-butyl-6-hexyl-5-methyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound belongs to the class of furochromenes, which are characterized by a fused furan and chromene ring system. The presence of tert-butyl, hexyl, and methyl groups further enhances its chemical reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-6-hexyl-5-methyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-6-hexyl-5-methyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various alkyl or aryl groups.

Scientific Research Applications

3-tert-butyl-6-hexyl-5-methyl-7H-furo[3,2-g]chromen-7-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-tert-butyl-6-hexyl-5-methyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-ylpropanoic acid
  • 5-butyl-3-methylfuro[3,2-g]chromen-7-one
  • 3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-ylacetic acid

Uniqueness

Compared to similar compounds, 3-tert-butyl-6-hexyl-5-methyl-7H-furo[3,2-g]chromen-7-one stands out due to its unique combination of tert-butyl, hexyl, and methyl groups. These substituents confer distinct chemical properties, such as increased lipophilicity and steric hindrance, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specific research applications where these properties are advantageous.

Properties

Molecular Formula

C22H28O3

Molecular Weight

340.5 g/mol

IUPAC Name

3-tert-butyl-6-hexyl-5-methylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C22H28O3/c1-6-7-8-9-10-15-14(2)16-11-17-18(22(3,4)5)13-24-19(17)12-20(16)25-21(15)23/h11-13H,6-10H2,1-5H3

InChI Key

KOJVQRMHYNLGKP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=CC3=C(C=C2OC1=O)OC=C3C(C)(C)C)C

Origin of Product

United States

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